Product packaging for LPA1 receptor antagonist 1(Cat. No.:)

LPA1 receptor antagonist 1

Cat. No.: B10788058
M. Wt: 482.5 g/mol
InChI Key: PXQUHYSYFWQRMF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Lysophosphatidic Acid as a Bioactive Signaling Lipid

Lysophosphatidic acid (LPA) is a naturally occurring, simple glycerophospholipid that acts as a potent signaling molecule in a wide array of biological processes. nih.govnih.gov Unlike many other lipids that primarily serve as structural components of cell membranes, LPA functions as an extracellular mediator, transmitting signals from the outside to the inside of a cell. nih.govbiologists.com It is composed of a glycerol (B35011) backbone, a single acyl chain of varying length and saturation, and a phosphate (B84403) head group. nih.gov LPA is found in various tissues and biological fluids, with particularly high concentrations in serum and plasma. cdnsciencepub.com The production of LPA is a dynamic process, primarily synthesized from lysophosphatidylcholine (B164491) by the enzyme autotaxin (ATX). nih.gov Its signaling is terminated by the action of lipid phosphate phosphatases (LPPs), which degrade LPA. nih.govresearchgate.net The diverse biological functions of LPA underscore its importance in both normal physiological processes and in the pathology of numerous diseases. cdnsciencepub.comnih.gov

Overview of Lysophosphatidic Acid Receptor Subtypes and Their Diverse Physiological Roles

LPA exerts its effects by binding to and activating a family of at least six specific G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. nih.govbiomolther.org These receptors are encoded by distinct genes and exhibit varied tissue distribution and downstream signaling pathways, which accounts for the wide range of LPA's biological activities. nih.govscripps.edu

The activation of these receptors by LPA initiates a cascade of intracellular signaling events through coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.govcdnsciencepub.com These signaling pathways, in turn, modulate a multitude of cellular processes.

Key physiological roles associated with LPA receptor subtypes include:

Cell Proliferation and Survival: LPA signaling is a known promoter of cell growth and an inhibitor of apoptosis (programmed cell death) in many cell types. nih.govnih.gov

Cell Migration and Cytoskeletal Rearrangement: LPA influences cell movement and changes in cell shape, which are critical for processes like wound healing and immune responses. biologists.comnih.gov

Development: LPA signaling plays a crucial role in various developmental processes, including the formation of the nervous and vascular systems. biologists.com

Inflammation: LPA is involved in immune system function and inflammatory responses. biomolther.orgnih.gov

The diverse and often overlapping functions of the LPA receptor subtypes make this signaling system a complex and important area of research. nih.govscripps.edu The table below summarizes the primary G protein coupling and key functions of the main LPA receptor subtypes.

Receptor SubtypePrimary G Protein CouplingKey Physiological and Pathophysiological Roles
LPA1 Gαi/o, Gαq/11, Gα12/13Nervous system development, wound healing, fibrosis, cancer progression, pain. nih.govscripps.edu
LPA2 Gαi/o, Gαq/11, Gα12/13Gastrointestinal function, cancer. physiology.org
LPA3 Gαi/o, Gαq/11Reproduction, female fertility. scripps.edu
LPA4 Gαs, Gαi/o, Gαq, Gα12/13Cell adhesion, neurite retraction. nih.gov
LPA5 Gαq, Gα12/13Neurite retraction, immune cell trafficking. nih.gov
LPA6 Not fully characterizedHair growth. biologists.com

The Lysophosphatidic Acid Receptor 1 (LPA1) as a Central Regulator in Cellular and Tissue Homeostasis

Among the LPA receptor subtypes, the Lysophosphatidic Acid Receptor 1 (LPA1) has been identified as a key regulator of cellular and tissue homeostasis. nih.gov It was the first identified receptor for LPA and is widely expressed in many tissues, with notable abundance in the brain. biomolther.orgresearchgate.net LPA1 couples to three major classes of G proteins: Gαi/o, Gαq/11, and Gα12/13, allowing it to influence a broad spectrum of cellular responses. nih.govscripps.edu

Activation of LPA1 by LPA initiates signaling cascades that regulate fundamental cellular behaviors such as:

Cell survival and proliferation . biomolther.orgnih.gov

Cell migration and adhesion . biomolther.orgnih.gov

Cytoskeletal changes . nih.govscripps.edu

These LPA1-mediated cellular functions are critical for maintaining the balance and integrity of tissues. nih.gov For instance, in the context of wound healing, LPA1 signaling is involved in the necessary processes of fibroblast recruitment and epithelial cell responses. jst.go.jp In the intestinal tract, LPA1 is crucial for maintaining the epithelial barrier and promoting mucosal wound repair by regulating the proliferation and migration of intestinal epithelial cells. scripps.eduresearchgate.net

Rationale for Pharmacological Inhibition of LPA1 Receptor Signaling in Disease States

While essential for normal physiological functions, dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of a variety of diseases, making it a compelling target for pharmacological intervention. nih.govbiomolther.org The rationale for inhibiting LPA1 signaling stems from its role in driving pathological processes in several disease states. nih.govbiomolther.org

Fibrotic Diseases: A primary area of focus for LPA1 antagonism is in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. nih.goversnet.org In these conditions, chronic tissue injury leads to an excessive and uncontrolled wound healing response, resulting in the accumulation of scar tissue (fibrosis) that disrupts organ function. jst.go.jp LPA levels are elevated in the lungs of IPF patients, and LPA1 is the most highly expressed LPA receptor in lung fibroblasts from these patients. nih.gov Studies have shown that LPA1 signaling promotes key pro-fibrotic processes, including fibroblast migration, proliferation, and resistance to apoptosis. jst.go.jp Genetic knockout of the LPA1 receptor in mice has been shown to protect against experimentally induced lung and kidney fibrosis. nih.gov Therefore, blocking the LPA1 receptor is a promising therapeutic strategy to halt or reverse the progression of fibrosis. jst.go.jp

Cancer: LPA signaling, largely through LPA1, has been shown to promote the motility and invasion of various types of cancer cells, including breast, ovarian, and colon cancer. biomolther.org This suggests that LPA1 antagonists could have potential as anti-metastatic agents.

Neuropathic Pain and Neuropsychiatric Disorders: LPA and LPA1 signaling are involved in nerve injury responses and have been linked to neuropathic pain. nih.gov Altered LPA1 signaling has also been implicated in neurodevelopmental and neuropsychiatric disorders like schizophrenia. nih.gov

The development of selective LPA1 receptor antagonists represents a targeted approach to modulate these disease processes while potentially minimizing off-target effects that could arise from inhibiting other LPA receptor subtypes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N4O4 B10788058 LPA1 receptor antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUHYSYFWQRMF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Early Preclinical Characterization of Selective Lpa1 Receptor Antagonists, Including Lpa1 Receptor Antagonist 1

Strategic Approaches in the Identification of Novel LPA1 Receptor Antagonists

The discovery of novel and selective LPA1 receptor antagonists has been propelled by a combination of sophisticated screening techniques and rational drug design methodologies. These strategies aim to identify and optimize compounds that can effectively block the signaling of the LPA1 receptor.

High-throughput screening (HTS) has been a cornerstone in the initial identification of LPA1 antagonist "hits" from large compound libraries. nih.gov These campaigns typically employ robust cellular assays designed to measure the activation or inhibition of the LPA1 receptor.

A common approach involves the use of cell lines, such as Chinese Hamster Ovary (CHO) or RH7777 cells, that are engineered to stably express the human LPA1 receptor. nih.govkyoto-u.ac.jp The screening process then measures a specific cellular response following the application of LPA, the natural agonist. Key HTS assays include:

Calcium Mobilization Assays : These assays measure the transient increase in intracellular calcium concentration that occurs upon LPA1 activation through the Gq protein pathway. nih.govacs.orgnih.gov Potential antagonists are identified by their ability to inhibit this LPA-induced calcium flux.

β-Arrestin Recruitment Assays : This method, also known as the Tango assay, measures the recruitment of β-arrestin to the activated GPCR, a critical step in receptor desensitization and signaling. acs.org It offers the advantage of isolating LPA1-specific activity from the effects of other endogenous LPA receptors that might be present in the cell line. acs.org

GTPγS Binding Assays : This in vitro technique uses cell membranes containing the LPA1 receptor to measure the binding of GTPγS, a non-hydrolyzable GTP analog, upon receptor activation. researchgate.netnih.gov It directly quantifies G-protein activation and can be used to determine the potency of antagonists. researchgate.netnih.gov

For instance, a high-throughput screen of an extensive compound library led to the identification of a weak but promising LPA1 antagonist hit, compound 7a, from which more potent molecules were later developed. nih.gov Similarly, the hit compound urea (B33335) 19, with an IC50 value of 5.0 μM, was identified through a human LPAR1 β-arrestin recruitment-based HTS campaign. acs.org

Following the initial hit identification from HTS, structure-based drug design (SBDD) and advanced computational methods play a pivotal role in optimizing lead compounds. nih.gov This approach relies on detailed knowledge of the three-dimensional structure of the LPA1 receptor. The publication of LPA1 crystal structures in complex with antagonists has been a significant enabler for this strategy. nih.govresearchgate.netnih.gov

By analyzing the antagonist-bound crystal structures, researchers can visualize the key interactions within the receptor's binding pocket. nih.govresearchgate.net This structural insight allows for the rational design of modifications to a chemical scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, analysis of the LPA1 binding pocket revealed that a carboxylic acid moiety on many antagonists interacts with polar and ionic residues like Lys39, His40, and Arg124. nih.govresearchgate.net

A particularly powerful computational tool integrated into this process is Free Energy Perturbation (FEP). FEP is a physics-based method used to accurately predict the change in binding affinity resulting from a chemical modification to a compound. structuretx.com The use of FEP modeling can dramatically shorten the cycles of compound synthesis and testing by prioritizing modifications that are most likely to improve binding potency. structuretx.com This integrated approach of leveraging receptor structures with FEP technology has successfully led to the identification of multiple novel LPA1 antagonist chemical series with nanomolar potency. structuretx.com

High-Throughput Screening Methodologies

Initial Characterization of LPA1 Receptor Antagonist 1 and Related Chemical Series

Through discovery efforts, a chemical class of N-aryltriazoles emerged, which includes the compound identified as this compound. This compound demonstrated a promising profile as a potent and highly selective inhibitor of the LPA1 receptor. medchemexpress.com

This compound (also referred to as compound 2 in associated research) was identified as a highly potent antagonist of the LPA1 receptor with an IC50 of 25 nM. medchemexpress.com A key feature of this compound and its chemical series is its remarkable selectivity. It displays potent inhibitory activity against LPA1 while showing minimal inhibition of other LPA receptors, such as LPA3, even at significantly higher concentrations. medchemexpress.com This high degree of selectivity is a critical attribute for a tool compound and potential therapeutic, as it minimizes off-target effects and helps to clarify the specific biological functions of the LPA1 receptor. ersnet.orgmedchemexpress.com

The selectivity of this compound is noteworthy when compared to other known LPA receptor antagonists. medchemexpress.com Many earlier antagonists, such as Ki16425 (B1673634), exhibit activity at multiple LPA receptors. frontiersin.org For example, Ki16425 is an antagonist of both LPA1 and LPA3. nih.govfrontiersin.org Another compound, AM095, while being an LPA1-selective antagonist, is from a different chemical series (isoxazole-based) compared to the N-aryltriazole class of this compound. researchgate.netmedchemexpress.com

The N-aryltriazole chemical class, to which this compound belongs, appears to confer a higher degree of selectivity for LPA1 compared to related chemical series, such as the corresponding pyrazole (B372694) series. medchemexpress.com This improved selectivity profile makes this compound a more precise tool for studying LPA1-mediated biology. medchemexpress.com

Selectivity Profile of Various LPA Receptor Antagonists
CompoundTarget(s)Human LPA1 IC50 (nM)Notes
This compoundLPA125Highly selective for LPA1 over other LPA receptors, particularly LPA3. medchemexpress.com
Ki16425LPA1/LPA3~670Dual antagonist for LPA1 and LPA3. nih.govfrontiersin.org
AM966LPA117Selective for LPA1 over other LPA receptors. nih.gov
BMS-986020LPA1~29Selective LPA1 antagonist. frontiersin.org

In Vitro Pharmacological Profiling of Lpa1 Receptor Antagonist 1

Receptor Binding and Functional Assays in Recombinant Systems.nih.govresearchgate.net

The characterization of LPA1 receptor antagonist 1 has been conducted using recombinant cell systems that express the human LPA1 receptor. nih.govresearchgate.net These systems allow for the specific investigation of the antagonist's interaction with the receptor without the interference of other receptor types.

Guanine Nucleotide Binding Assays (GTPγS).probechem.commedchemexpress.comsigmaaldrich.com

Guanine nucleotide binding assays, specifically using the non-hydrolyzable GTP analog [³⁵S]GTPγS, are a key method for assessing the activation of G protein-coupled receptors (GPCRs) like LPA1. This assay measures the binding of [³⁵S]GTPγS to G proteins upon receptor activation by an agonist. Antagonists are evaluated by their ability to inhibit this agonist-induced [³⁵S]GTPγS binding.

For instance, a compound known as "LPA1 antagonist Compound A" has demonstrated potent antagonism with an IC₅₀ value of 18.8 nM in a ³⁵S-GTPγS binding assay. probechem.com Similarly, the antagonist AM095 was shown to inhibit GTPγS binding to Chinese hamster ovary (CHO) cell membranes that overexpress the recombinant human LPA₁ receptor, with an IC₅₀ value of 0.98 µM. medchemexpress.comresearchgate.net The assay for AM095 involved adding the antagonist to membranes along with [³⁵S]-GTPγS and measuring its ability to block the binding stimulated by 900 nM of lysophosphatidic acid (LPA). medchemexpress.com Another crude membrane preparation from a stable recombinant cell line expressing the LPA1 receptor showed an EC₅₀ of 73 nM for LPA in a GTPγS binding assay, making it a suitable tool for screening antagonists. sigmaaldrich.com

Intracellular Calcium Mobilization Assays.probechem.commedchemexpress.commedchemexpress.com

Activation of the LPA1 receptor typically leads to the mobilization of intracellular calcium, a downstream signaling event mediated by Gq proteins. nih.gov Calcium mobilization assays are therefore a common functional assay to determine the potency of LPA1 receptor antagonists. These assays often use fluorescent calcium indicators to measure changes in intracellular calcium concentrations upon receptor stimulation.

"this compound" has been shown to be a highly selective antagonist with an IC₅₀ of 25 nM. medchemexpress.com Another example, "LPA1 antagonist Compound A," exhibits an IC₅₀ of 12.03 nM in calcium influx assays. probechem.com The antagonist AM095 demonstrated IC₅₀ values of 0.025 and 0.023 μM for the human and mouse LPA1 receptors, respectively, in assays measuring the antagonism of LPA-induced calcium flux in transfected CHO cells. medchemexpress.com Furthermore, a study on fluorine-containing triazole derivatives identified compound 12f as a potent LPA1 antagonist with an IC₅₀ of 18.4 nM in a calcium mobilization assay. nih.gov It has been noted that while some antagonists like KI 16425 can cause a significant reduction in the maximal effects of LPA in calcium mobilization experiments, they may act as competitive antagonists in other functional assays like GTPγS binding. researchgate.net

β-Arrestin Recruitment Assays.researchgate.neteurofinsdiscovery.commontanamolecular.com

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization. nih.gov β-arrestin recruitment assays are used to assess this aspect of receptor signaling.

One potent LPA1 antagonist, "LPA1 antagonist Compound A," showed an IC₅₀ of 27 nM in a β-arrestin assay. probechem.com In contrast, a series of compounds, LQ1-5, were found to have little to no effect on the β-arrestin pathway, even while inhibiting LPA-induced calcium responses, suggesting a Gq-biased antagonism. researchgate.net For example, Ki16425 (B1673634) potently inhibited LPA-induced β-arrestin recruitment, whereas the LQ compounds did not. researchgate.net Some assays, like the Borealis Arrestin LPA1R assay, use fluorescent biosensors to kinetically measure arrestin recruitment in live cells. montanamolecular.com The PathHunter β-Arrestin GPCR assay is another cell-based method where receptor activation leads to the complementation of enzyme fragments tagged to the receptor and β-arrestin, generating a chemiluminescent signal. eurofinsdiscovery.com

Dynamic Mass Redistribution (DMR) Technology for Receptor Activation Profiling.nih.govresearchgate.netfrontiersin.org

Dynamic Mass Redistribution (DMR) is a label-free technology that measures global cellular responses induced by receptor activation. It detects changes in the local refractive index at the bottom of a microplate well, which reflects the redistribution of cellular matter. This technology can be used to characterize the activity of receptor ligands, including antagonists and inverse agonists. nih.govresearchgate.net

Studies have shown that DMR assays can be successfully used to characterize LPA1 receptor ligands. nih.govresearchgate.netnih.gov For instance, compounds like KI 16425, RO 6842262, and BMS-986020 were identified as LPA1 antagonists in calcium mobilization assays but behaved as inverse agonists in DMR experiments. nih.govresearchgate.net This highlights an advantage of DMR technology, which is its ability to identify inverse agonism. researchgate.netnih.gov The potency values estimated by DMR and calcium assays have been found to be similar for several compounds. nih.govresearchgate.net In CHO cells expressing the human LPA1 receptor, the pEC₅₀ value for LPA was determined to be 7.16 in a DMR assay. frontiersin.org

Determination of Antagonist Potency and Efficacy.nih.govresearchgate.netresearchgate.net

The potency of an antagonist is typically quantified by its IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist's response, or by its pA₂ or Kb value, which represents the negative logarithm of the antagonist's dissociation constant. Efficacy, in this context, refers to the extent to which the antagonist can inhibit the agonist's effect.

The potency of various LPA1 receptor antagonists has been determined using the assays mentioned previously. For example, the antagonist Ro 6842262 has an IC₅₀ of 25 nM. tocris.com The oxycyclohexyl acid BMS-986278 is a potent LPA1 antagonist with a human LPA1 Kb of 6.9 nM. researchgate.netacs.org In a study of fluorine-containing triazole derivatives, compound 12f was found to be the most potent, with an IC₅₀ of 18.4 nM in a calcium mobilization assay. nih.gov Some antagonists exhibit biased signaling, potently inhibiting one pathway (e.g., Gq-mediated calcium release) while having little effect on another (e.g., β-arrestin recruitment), as seen with compounds LQ1-5. researchgate.net

Assessment of Inverse Agonist Properties.nih.govresearchgate.netfrontiersin.org

Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. They decrease the constitutive activity of a receptor, which is the baseline signaling activity in the absence of an agonist.

The DMR assay has proven particularly useful in identifying inverse agonist properties of LPA1 receptor ligands. nih.govresearchgate.net In CHO cells expressing the LPA1 receptor, the compounds KI 16425, RO 6842262, and BMS-986020 produced concentration-dependent negative DMR signals, indicating inverse agonism. nih.gov These compounds reduced the baseline signal in the DMR assay, a characteristic of inverse agonists. frontiersin.org In contrast, these same compounds behaved as neutral antagonists in calcium mobilization assays, where no constitutive activity was observed. nih.govresearchgate.net A newer compound, CHI, was also identified as an LPA1 inverse agonist using the DMR assay, though with lower potency than the standard compounds. nih.govresearchgate.netnih.gov

Cellular Responses in Native Cell Systems

The in vitro activity of LPA1 receptor antagonists has been evaluated in various native cell systems to understand their effects on cellular processes relevant to disease pathology, particularly fibrosis. jst.go.jp These antagonists are designed to counteract the signaling of lysophosphatidic acid (LPA), a bioactive lipid that mediates numerous cellular behaviors involved in wound healing, such as cell migration, proliferation, and survival, primarily through the LPA1 receptor. jst.go.jpnih.gov

Inhibition of LPA-Induced Cell Chemotaxis

A critical function of LPA in pathological processes is the recruitment of cells, a process known as chemotaxis. LPA1 receptor antagonists have demonstrated potent inhibition of this process in several native cell lines that endogenously express the LPA1 receptor.

One such antagonist, AM966, effectively blocked LPA-induced chemotaxis in human lung fibroblasts (IMR-90) and human melanoma cells (A2058). nih.govmedchemexpress.com In IMR-90 human lung fibroblasts, which express LPA1 receptors, AM966 inhibited LPA-induced chemotaxis with an IC50 value of 182 ± 86 nM. nih.govnih.gov Similarly, in A2058 melanoma cells, the IC50 value for chemotaxis inhibition by AM966 was 138 ± 43 nM. nih.govmedchemexpress.com Another antagonist, AM095, also showed inhibitory effects on the chemotaxis of human A2058 melanoma cells with an IC50 of 233 nM. researchgate.net

The chemotactic activity present in bronchoalveolar lavage (BAL) fluid from patients with idiopathic pulmonary fibrosis (IPF) was found to be mediated by the LPA-LPA1 pathway. scripps.edu The LPA1 antagonist Ki16425 was shown to markedly inhibit the fibroblast chemotaxis induced by these IPF BAL samples. scripps.edu This indicates that the LPA1 receptor is a key mediator of fibroblast migration in the context of pulmonary fibrosis. scripps.edu

Table 1: Inhibition of LPA-Induced Chemotaxis by LPA1 Receptor Antagonists in Native Cell Lines

Compound Cell Line Description IC50 (nM)
AM966 IMR-90 Human Lung Fibroblasts 182 ± 86 nih.gov
AM966 A2058 Human Melanoma Cells 138 ± 43 nih.govmedchemexpress.com

Modulation of Fibroblast Proliferation and Contraction in Lung Fibroblasts

Fibroblasts play a central role in the development of fibrosis through their proliferation and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition and tissue contraction. google.com The LPA-LPA1 signaling axis is a major driver of these pro-fibrotic activities in fibroblasts. jst.go.jpacs.org

A highly selective non-lipid LPA1 antagonist, referred to as "this compound" or "compound 2," has been shown to potently attenuate LPA-induced proliferation and contraction in normal human lung fibroblasts (NHLF). acs.orgmedchemexpress.com Studies suggest that the LPA1 receptor is the primary subtype mediating these specific pro-fibrotic responses in NHLF. acs.orgacs.org In comparison with other antagonists like Ki16425 and AM095, this this compound demonstrated significantly improved antiproliferative activity. medchemexpress.com The ability of LPA1 antagonists to inhibit these key fibroblast functions highlights their potential to interrupt the fibrotic process. jst.go.jp

Table 2: Effects of this compound on Normal Human Lung Fibroblasts (NHLF)

Cellular Response Effect Potency
LPA-Induced Proliferation Attenuated High acs.orgmedchemexpress.com

Effects on General Cell Survival

The LPA1 receptor's role in cell survival is complex, with studies showing it can have both pro-survival and pro-apoptotic effects depending on the cell type and context. arvojournals.org LPA signaling is known to influence fundamental cellular processes including cell growth, proliferation, and survival. nih.govacs.org

In the context of retinal ganglion cells (RGCs), the LPA1 receptor appears to mediate cell death under stress conditions. arvojournals.orgarvojournals.org Studies using an immortalized RGC line (RGC-5) demonstrated that exposure to hypoxia significantly reduced cell viability. arvojournals.org This hypoxia-induced cell loss was substantially attenuated by pretreatment with the specific LPA1 receptor antagonist THG1603. arvojournals.org Furthermore, knocking down the LPA1 receptor's expression using shRNA also increased cell viability under hypoxic conditions. arvojournals.org Overexpression of the LPA1 receptor, conversely, increased the susceptibility of RGC-5 cells to hypoxia-induced cell loss. arvojournals.org These findings strongly suggest that LPA1 receptor activation contributes to RGC degeneration under oxygen-stress conditions. arvojournals.orgarvojournals.org

Elucidation of Molecular Mechanisms Underlying Lpa1 Receptor Antagonist 1 Action

Interference with G Protein Coupling Preferences (Gαi, Gαq/11, Gα12/13)

The LPA1 receptor is known to couple with at least three families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. mdpi.comnih.govscripps.edunih.gov The specific G protein activated can vary depending on the cell type and cellular context, leading to a diverse range of physiological responses. nih.gov LPA1 receptor antagonist 1, by occupying the ligand-binding pocket of the LPA1 receptor, prevents the conformational changes required for G protein activation. This interference effectively blocks the initiation of signals through all three G protein pathways.

For instance, the antagonist AM095 has been shown to inhibit GTPγS binding to cell membranes overexpressing human or mouse LPA1, a direct measure of G protein activation, with IC50 values of 0.98 and 0.73 μM, respectively. medchemexpress.comresearchgate.net This demonstrates the antagonist's ability to prevent the primary step of signal transduction. Similarly, the LPA1 antagonist Ki16425 (B1673634) has been shown to block LPA-induced signaling that is dependent on Gαi, as evidenced by its ability to be counteracted by pertussis toxin, a known Gαi inhibitor. csic.esnih.gov

The coupling of LPA1 to Gα12/13 is crucial for cellular processes like cell migration and cytoskeletal rearrangements through the Rho/ROCK pathway. nih.govpnas.org Gαq/11 activation by LPA1 primarily leads to the activation of Phospholipase C (PLC) and subsequent calcium mobilization. nih.gov The Gαi/o pathway is linked to the inhibition of adenylyl cyclase and the activation of the Ras/Raf/MAPK and PI3K/Akt pathways. mdpi.comsmpdb.ca By blocking LPA1, antagonists like this compound prevent the activation of these distinct G protein-mediated signaling arms.

Downstream Signaling Pathway Modulation

The blockade of G protein coupling by this compound has profound effects on a multitude of downstream signaling pathways that regulate critical cellular functions.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2, p38, and JNK, are key signaling pathways involved in cell proliferation, differentiation, inflammation, and apoptosis. frontiersin.org Activation of LPA1 is known to stimulate these MAPK pathways. frontiersin.orgnih.gov LPA1 receptor antagonists have been demonstrated to effectively suppress the phosphorylation and activation of these kinases.

In studies using the LPA1 antagonist AM152, administration significantly attenuated the increased phosphorylation of ERK1/2, p38, and JNK in a mouse model of permanent brain ischemic stroke. biomolther.org Similarly, the LPA1 antagonist Ki16425 has been shown to blunt LPS-induced phosphorylation of p38 MAPK in liver cells. nih.gov Another study demonstrated that LPA-induced activation of ERK1/2, p38, and JNK could be blocked by an LPA1 receptor antagonist, preventing downstream apoptotic events. frontiersin.orgnih.gov The inhibition of ERK1/2 phosphorylation by the antagonist U0126 was shown to partially prevent LPA-induced fibronectin induction, highlighting the role of this specific MAPK pathway in fibrosis. researchgate.net

LPA1 AntagonistAffected MAPKObserved EffectReference
AM152ERK1/2, p38, JNKAttenuated phosphorylation in ischemic brain. biomolther.org
Ki16425p38 MAPKBlunted LPS-induced phosphorylation. nih.gov
Unnamed LPA1 antagonistERK1/2, p38, JNKBlocked LPA-induced activation and apoptosis. frontiersin.orgnih.gov
U0126 (MEK/ERK inhibitor)ERK1/2Partially prevented LPA-induced fibronectin. researchgate.net

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. mdpi.com The LPA1 receptor, primarily through Gαi/o, can activate this pathway. mdpi.commdpi.com LPA1 receptor antagonists can modulate this signaling, often in a context-dependent manner.

For instance, in a model of permanent brain ischemic stroke, the LPA1 antagonist AM152 was found to attenuate the reduction in Akt phosphorylation, suggesting a pro-survival effect by restoring PI3K/Akt signaling. biomolther.org In contrast, other studies have shown that LPA1 antagonism can inhibit the PI3K/Akt pathway. nih.gov The inhibitory effect of LPA on CCL5/RANTES production is mediated by the Gαi and PI3K-dependent pathway, and this can be attenuated by the LPA1/LPA3 antagonist Ki16425. aai.org This indicates that in certain inflammatory contexts, blocking LPA1 can dampen PI3K/Akt-mediated responses.

The Rho/ROCK signaling pathway, activated downstream of Gα12/13, plays a crucial role in regulating cytoskeletal dynamics, cell migration, and smooth muscle contraction. nih.gov LPA1 is a potent activator of this pathway. nii.ac.jp LPA1 receptor antagonists have been shown to effectively inhibit Rho/ROCK signaling.

Studies have demonstrated that the LPA1 receptor antagonist Ki16425 and the ROCK inhibitor H1152 can reduce LPA-mediated effects, indicating the involvement of the Rho-ROCK pathway. biologists.com In Schwann cells, LPA-induced down-regulation of myelin-related genes is attributed to the activation of the LPA1 receptor and subsequent Rho kinase activation. researchgate.net This effect could be blocked by an LPA1 antagonist, demonstrating the key role of the LPA1-Rho/ROCK axis in this process. researchgate.net Furthermore, LPA-induced neurite retraction, a process dependent on cytoskeletal changes, is mediated through the G12/13-Rho-ROCK pathway, which can be blocked by LPA1 antagonists. nih.gov

Activation of the LPA1 receptor, particularly through Gαq/11 coupling, leads to the activation of Phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC), respectively. nih.gov

LPA1 receptor antagonists effectively block this cascade. The antagonist AM095 has been shown to inhibit LPA-induced calcium flux in cells transfected with the human LPA1 receptor, with an IC50 of 0.025 μM. medchemexpress.com Similarly, the LPA1/LPA3 antagonist Ki16425 has been demonstrated to abolish gintonin-mediated transient Ca2+ mobilization, which is dependent on LPA1 activation. researchgate.net Studies have also shown that LPA-induced increases in intracellular calcium can be blocked by LPA1 receptor antagonists. physiology.org

LPA1 AntagonistEffect on PLC/Calcium SignalingIC50/Observed EffectReference
AM095Inhibition of LPA-induced calcium flux.IC50 = 0.025 μM medchemexpress.com
Ki16425Abolished gintonin-mediated Ca2+ mobilization.Qualitative researchgate.net
Unnamed LPA1 antagonistBlocked LPA-induced increases in intracellular calcium.Qualitative physiology.org

The LPA1 receptor, through its coupling with the inhibitory G protein Gαi/o, can inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govsmpdb.ca By blocking the LPA1 receptor, LPA1 receptor antagonists prevent this inhibitory effect, thereby maintaining or increasing intracellular cAMP levels.

In C9 cells, LPA was shown to inhibit adenylyl cyclase activity, an effect that is consistent with Gαi coupling. nih.gov While direct studies on the effect of "this compound" on adenylyl cyclase are limited, the known mechanism of LPA1 signaling through Gαi implies that its antagonism would prevent the LPA-induced decrease in cAMP. smpdb.ca Some studies have also pointed to the potential for LPA1 receptor antagonists to be used in combination with agents that modulate cAMP levels. researchgate.net

Impact on Phospholipase C (PLC) and Intracellular Calcium Dynamics

Interplay with Growth Factor Receptor Transactivation (e.g., Epidermal Growth Factor Receptor)

The signaling cascade initiated by the lysophosphatidic acid receptor 1 (LPA1) is intricately linked with other critical cellular signaling hubs, most notably through the transactivation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govplos.org This cross-talk mechanism allows G protein-coupled receptors (GPCRs), such as LPA1, to broaden their signaling repertoire and influence cellular processes typically governed by growth factors. nih.gov The binding of lysophosphatidic acid (LPA) to LPA1 can trigger a rapid, ligand-independent phosphorylation and activation of the EGFR. researchgate.netnih.gov This process is often mediated by the activation of matrix metalloproteases (MMPs), which cleave membrane-anchored EGF-like ligands, allowing them to bind to and activate the EGFR. researchgate.netoatext.com

The action of an LPA1 receptor antagonist, such as this compound, is to directly block the initial step of this cascade: the binding of LPA to the LPA1 receptor. By preventing the activation of LPA1, the antagonist effectively inhibits the downstream signaling events that lead to EGFR transactivation. nih.gov Research has demonstrated that the use of LPA1 antagonists, such as Ki16425, can block the LPA-induced phosphorylation of the EGFR. researchgate.net Similarly, directly inhibiting the EGFR with agents like AG1478 has been shown to attenuate cellular responses stimulated by LPA, such as cell migration and the expression of downstream signaling molecules. researchgate.netnih.gov This confirms that the transactivation of EGFR is a crucial downstream event of LPA1 signaling. nih.govoatext.com

This interplay is significant in various pathophysiological contexts, including cancer progression, where both LPA and EGF signaling pathways are known to promote cell motility, invasion, and proliferation. nih.gov For instance, in gastric cancer cells, LPA-induced up-regulation of Sphingosine Kinase 1 (SphK1), which is critical for cell motility, was shown to be dependent on LPA1-mediated EGFR transactivation. nih.gov The inhibition of either LPA1 or EGFR was sufficient to prevent this effect. nih.gov Therefore, this compound serves to decouple these two potent signaling systems, preventing the synergistic signaling that can drive disease progression.

Functional Consequences on Cellular Physiology

The antagonism of the LPA1 receptor by compounds like this compound leads to significant functional changes in cellular behavior by disrupting key signaling pathways that govern cell structure and movement.

Regulation of Cell Migration and Adhesion Dynamics

LPA1 signaling is a well-established driver of cell migration and adhesion, processes fundamental to development, wound healing, and cancer metastasis. aacrjournals.orgbiomolther.orgmdpi.com Activation of LPA1 by LPA initiates intracellular signaling cascades, primarily through Gαi and Gα12/13 proteins, that promote a migratory phenotype. nih.goversnet.org LPA acts as a potent chemoattractant for various cell types, including cancer cells, and this effect is largely mediated through the LPA1 receptor. aacrjournals.org

LPA1 receptor antagonists effectively curb these migratory and adhesive properties. By blocking the LPA1 receptor, these antagonists prevent the initiation of the signaling required for cell movement. For example, studies on colon carcinoma cells demonstrated that LPA stimulates cell migration, proliferation, and adhesion to the extracellular matrix, and these effects are dependent on the expression of LPA1. aacrjournals.org The use of specific LPA1 antagonists, such as AM966 and Ki16425, has been shown to abolish the migration of lung cancer cells stimulated by phosphatidic acid (PA), which exerts its effect through the LPA1 receptor. csic.es Furthermore, down-regulation of the LPA1 receptor itself has been shown to attenuate LPA-stimulated migration and invasion in cancer cells. nih.gov The process of cell adhesion, the initial step in metastasis, is also influenced by LPA1 signaling, and inhibition of this pathway can decrease the adhesive capacity of cells. aacrjournals.org

LPA1 Antagonist Cell Line Observed Effect on Migration/Adhesion Reference
Ki16425DLD1 (Colon Carcinoma)Inhibited LPA-induced cell migration. aacrjournals.org
AM966A549 (Lung Cancer)Abolished phosphatidic acid-stimulated cell migration. csic.es
Ki16425A549 (Lung Cancer)Inhibited phosphatidic acid-stimulated cell migration. csic.es
LPA1 siRNAMKN1 (Gastric Cancer)Attenuated LPA-stimulated migration and invasion. nih.gov

Influence on Cytoskeletal Reorganization

The ability of a cell to migrate and change its adhesion dynamics is fundamentally dependent on the dynamic reorganization of its actin cytoskeleton. LPA1 signaling plays a pivotal role in controlling this process. nih.govnih.gov Upon activation, LPA1 couples to Gα12/13 proteins, which in turn activate small GTPases, most notably RhoA. nih.govphysiology.org Activated RhoA stimulates its downstream effector, Rho-associated kinase (ROCK), leading to the formation of contractile actin-myosin filaments (stress fibers) and the assembly of focal adhesions. physiology.org This cytoskeletal restructuring is essential for generating the mechanical forces required for cell movement. nih.gov

This compound, by preventing the activation of the LPA1-Gα12/13-RhoA axis, inhibits this cytoskeletal reorganization. physiology.org Pharmacological antagonism of LPA1 has been demonstrated to prevent the formation of stress fibers and the nuclear translocation of myocardin-related transcription factors (MRTFs), which are released from G-actin sequestration upon F-actin polymerization. nih.gov This inhibition of cytoskeletal rearrangement is a key mechanism by which LPA1 antagonists exert their anti-migratory and anti-fibrotic effects. nih.govjst.go.jp For example, in a model of peritoneal fibrosis, the profibrotic activity of LPA was linked to LPA1-induced cytoskeletal reorganization in mesothelial cells, which led to the production of connective tissue growth factor (CTGF); this entire process was blocked by an LPA1 antagonist. nih.gov

Impact on the Hippo-YAP Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently observed in cancer. nih.govgoogle.com The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. researchgate.net When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP/TAZ, causing them to be sequestered in the cytoplasm and targeted for degradation. google.com When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival. researchgate.net

Recent research has identified LPA signaling as a major upstream regulator of the Hippo pathway. nih.govresearchgate.net LPA, acting through Gα12/13-coupled receptors including LPA1, inhibits the core Hippo kinase Lats1/2. nih.govnih.gov This inhibition prevents YAP phosphorylation, leading to its activation and nuclear accumulation. nih.govresearchgate.net

An LPA1 receptor antagonist interferes with this process by preventing LPA from inhibiting the Hippo pathway. By blocking the LPA1 receptor, the antagonist ensures that the Lats1/2 kinases remain active, leading to the phosphorylation and subsequent cytoplasmic sequestration or degradation of YAP. nih.govnih.gov The LPA1/3 antagonist Ki16425 has been shown to effectively block the dephosphorylation of YAP induced by LPA. nih.govgoogle.com This demonstrates that antagonizing LPA1 can restore the tumor-suppressive function of the Hippo pathway, thereby inhibiting the pro-proliferative and anti-apoptotic effects driven by YAP. nih.gov The impact of LPA1 on the Hippo-YAP pathway can vary depending on the cellular context and the specific LPA receptors expressed. nih.gov

Signaling Pathway Component Effect of LPA binding to LPA1 Effect of this compound Reference
Lats1/2 KinaseInhibitionActivation (by preventing inhibition) nih.govresearchgate.net
YAP/TAZ PhosphorylationDecreasedIncreased nih.govnih.gov
YAP/TAZ Nuclear LocalizationIncreasedDecreased nih.govnih.gov
YAP/TAZ Target Gene ExpressionIncreasedDecreased nih.gov

Preclinical Evaluation of Lpa1 Receptor Antagonist 1 in Disease Models

Fibrotic Disorders

Antagonism of the LPA1 receptor has demonstrated significant anti-fibrotic effects across multiple organ systems in animal models. jst.go.jp The LPA-LPA1 pathway is a key driver of fibrosis through its influence on fibroblast migration and proliferation, epithelial cell apoptosis, and endothelial barrier dysfunction. jst.go.jpavancesenfibrosispulmonar.com Inhibition of this pathway has proven to be an effective therapeutic strategy in models of lung, kidney, skin, and liver fibrosis. jst.go.jpatsjournals.org

The bleomycin-induced pulmonary fibrosis model is a cornerstone for evaluating anti-fibrotic therapies. In this model, LPA levels are increased in the bronchoalveolar lavage fluid (BALF). avancesenfibrosispulmonar.com Genetic deletion of the LPA1 receptor protects mice from bleomycin-induced lung fibrosis by reducing fibroblast recruitment and vascular leakage. the-rheumatologist.orgnih.gov Pharmacological intervention with various LPA1 receptor antagonists has consistently replicated and expanded upon these findings.

For instance, the selective LPA1 antagonist AM966 was shown to be effective in the mouse bleomycin (B88199) model, where it reduced lung injury, vascular leakage, inflammation, and fibrosis at multiple time points. researchgate.netnih.gov Treatment with AM966 also led to a decrease in the levels of several pro-fibrotic and inflammatory mediators in the BALF, including lactate (B86563) dehydrogenase (LDH), tissue inhibitor of metalloproteinase-1 (TIMP-1), transforming growth factor-beta 1 (TGF-β1), and hyaluronan. researchgate.netnih.gov Similarly, the antagonist AM152 attenuated lung inflammation and vascular leakage and significantly reduced fibrosis. atsjournals.org Another compound, BMS-986278, also demonstrated antifibrotic activity, evidenced by decreased picrosirius red staining in the lungs of rodents in a chronic bleomycin model. ersnet.org More recently, the novel antagonist HL001 showed significant anti-fibrotic effects in bleomycin-induced murine models, with efficacy comparable to its effects in human lung organoid models. ersnet.org These studies collectively underscore that blocking the LPA1 receptor can mitigate key pathological processes in pulmonary fibrosis. avancesenfibrosispulmonar.comnih.gov

Table 1: Efficacy of LPA1 Antagonists in Murine Pulmonary Fibrosis Models

LPA1 Antagonist Disease Model Key Research Findings Citations
AM966 Bleomycin-Induced Reduced lung injury, vascular leakage, inflammation, and fibrosis. Decreased BALF levels of LDH, TIMP-1, TGF-β1, and hyaluronan. nih.govresearchgate.netnih.gov
AM152 Bleomycin-Induced Attenuated vascular leakage and inflammation; significantly reduced lung fibrosis. atsjournals.org
BMS-986278 Bleomycin-Induced Demonstrated antifibrotic activity with decreases in picrosirius red staining area of the lung. ersnet.org
HL001 Bleomycin-Induced Showed significant anti-fibrotic effects. ersnet.org

| AM095 | Bleomycin-Induced | Decreased collagen and protein levels in bronchoalveolar lavage fluid (BALF). | caymanchem.com |

The unilateral ureteral obstruction (UUO) model is a well-established method for inducing renal interstitial fibrosis. Studies have shown that LPA1 receptor knockout mice exhibit reduced tubulointerstitial fibrosis following UUO. nih.gov Pharmacological blockade of the LPA1 receptor has confirmed its role in the progression of renal fibrosis.

Treatment with the LPA1/LPA3 antagonist Ki16425 (B1673634) was found to reduce fibrosis and significantly attenuate the renal expression of the profibrotic cytokines TGF-β and connective tissue growth factor (CTGF) in the UUO model. nih.govscripps.eduresearchgate.net The selective LPA1 antagonist AM152 also demonstrated efficacy, reducing kidney fibrosis and decreasing renal tissue concentrations of TGF-β1, TIMP-1, and Hyaluronan. atsjournals.org Another selective antagonist, AM095, also decreased kidney fibrosis in the mouse UUO model. caymanchem.comresearchgate.net These findings identify the LPA1 receptor as a critical mediator in the pathogenesis of renal fibrosis. nih.govnih.gov

Table 2: Efficacy of LPA1 Antagonists in Experimental Renal Fibrosis

LPA1 Antagonist Disease Model Key Research Findings Citations
Ki16425 Unilateral Ureteral Obstruction (UUO) Reduced fibrosis and attenuated renal expression of TGF-β and CTGF. nih.govscripps.eduresearchgate.net
AM152 Unilateral Ureteral Obstruction (UUO) Reduced kidney fibrosis and decreased tissue levels of TGF-β1, TIMP-1, and Hyaluronan. atsjournals.org

| AM095 | Unilateral Ureteral Obstruction (UUO) | Decreased kidney fibrosis. | caymanchem.comresearchgate.net |

The role of LPA1 in skin fibrosis has been investigated in models of scleroderma. Genetic deletion of the LPA1 receptor in mice leads to a significant decrease in skin fibrosis. the-rheumatologist.org In a bleomycin-induced dermal fibrosis mouse model, LPA1 knockout mice showed reduced dermal thickening and less accumulation of collagen and myofibroblasts compared to wild-type mice. ersnet.org

Table 3: Efficacy of LPA1 Antagonists in Dermal Fibrosis Models

LPA1 Antagonist Disease Model Key Research Findings Citations
AM152 Mouse Skin Fibrosis Model Abolished skin thickening and fibrosis. atsjournals.org
SAR100842 Mouse Skin Fibrosis Model Reversed dermal thickening; inhibited myofibroblast differentiation and collagen content. umich.edu

| AM095 | Scleroderma Mouse Model | Ameliorated dermal fibrosis. | caymanchem.com |

The LPA-LPA1 signaling pathway is also implicated in the progression of liver diseases. In experimental models of hepatic fibrosis, the expression of autotaxin (the enzyme that produces LPA) is induced in hepatocytes, leading to increased LPA levels that activate hepatic stellate cells (HSCs), the primary collagen-producing cells in a fibrotic liver. nih.govfoliamedica.bg

Preclinical studies using the novel LPA1 receptor antagonist EPGN-2154 have demonstrated its efficacy in mouse models of NASH. bioworld.com In both high-fat, high-carbohydrate (HFHC) diet-induced and amylin liver NASH (AMLN) diet-induced models, EPGN-2154 reduced hepatic fibrosis. nih.govbioworld.com In the HFHC model, treatment resulted in a reduction of plasma alanine (B10760859) transaminase (ALT), the NAFLD Activity Score (NAS), and the incidence of advanced-stage hepatic fibrosis. bioworld.comresearchgate.net In the AMLN ob/ob mouse model, EPGN-2154 also lowered the NAS and the incidence of advanced-stage fibrosis, demonstrating a hepato-protective effect. nih.govresearchgate.net

Table 4: Efficacy of LPA1 Antagonists in Hepatic Fibrosis (NASH/NAFLD) Models

LPA1 Antagonist Disease Model Key Research Findings Citations
EPGN-2154 High-Fat, High-Carbohydrate (HFHC) Diet Mouse Model Reduced hepatic fibrosis, plasma ALT, and NAFLD Activity Score (NAS). Lowered incidence of advanced-stage fibrosis. nih.govbioworld.comresearchgate.net

| EPGN-2154 | Amylin Liver NASH (AMLN) Diet in ob/ob Mice | Reduced NAS and incidence of advanced-stage hepatic fibrosis. Reduced expression of hepatic fibrosis markers α-SMA, Gal-3, and Laminin. | nih.govbioworld.com |

Amelioration of Dermal Fibrosis in Animal Models

Neuroinflammatory and Neurodegenerative Conditions

LPA-LPA1 signaling is critically involved in the central nervous system (CNS), where it can mediate neuroinflammation. frontiersin.org Antagonism of the LPA1 receptor has emerged as a promising neuroprotective strategy. explorationpub.comnih.gov

The role of the LPA1 receptor has been investigated in both transient and permanent models of ischemic stroke. In mouse models of transient middle cerebral artery occlusion (tMCAO), suppressing LPA1 activity with antagonists like BMS-986020 (also known as AM152) or specific shRNA significantly attenuates acute brain injuries, including brain infarction, neurological deficits, and cell apoptosis. explorationpub.comnih.govnih.gov This neuroprotection is associated with the attenuation of microglial activation and lipid peroxidation. nih.gov

In a permanent middle cerebral artery occlusion (pMCAO) model, which lacks the reperfusion phase, the selective LPA1 antagonist AM152 also demonstrated significant neuroprotective effects. nih.govkoreamed.org Administration of the antagonist after the occlusion attenuated brain infarction, functional neurological deficits, apoptosis, and blood-brain barrier disruption. nih.govkoreamed.org Histological analysis revealed that the treatment reduced microglial activation and proliferation in the injured brain. nih.gov Furthermore, LPA1 antagonism modulated neuroinflammatory responses by decreasing the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increasing anti-inflammatory cytokines. nih.gov These findings demonstrate that LPA1 contributes to brain injury in permanent ischemic stroke by modulating neuroinflammatory responses. nih.govkoreamed.orgkoreascience.kr

Table 5: Efficacy of LPA1 Antagonists in Experimental Ischemic Stroke Models

LPA1 Antagonist Disease Model Key Research Findings Citations
BMS-986020 (AM152) Transient Middle Cerebral Artery Occlusion (tMCAO) Attenuated brain infarction, neurological deficits, and cell apoptosis. Reduced microglial activation and lipid peroxidation. Enhanced long-term neurogenesis and angiogenesis. nih.govnih.gov
AM152 Permanent Middle Cerebral Artery Occlusion (pMCAO) Attenuated brain infarction, neurological deficits, apoptosis, and blood-brain barrier disruption. Reduced microglial activation and proliferation. Decreased pro-inflammatory and increased anti-inflammatory cytokines. nih.govkoreamed.orgkoreascience.kr

| AM095 | Transient Middle Cerebral Artery Occlusion (tMCAO) | Reduced lesion volume, neuronal apoptosis, and neurological deficits. | explorationpub.com |

Modulation of Neuropathic Pain Responses in Preclinical Settings

Neuropathic pain, a debilitating condition arising from nerve damage, has been a key focus of preclinical investigation for LPA1 receptor antagonists. Lysophosphatidic acid (LPA) signaling, particularly through the LPA1 receptor, is implicated in the initiation and maintenance of neuropathic pain. mdpi.comnih.gov Studies in rodent models have demonstrated that the administration of LPA1 receptor antagonists can significantly alleviate pain behaviors associated with nerve injury. mdpi.com

For instance, in a mouse model of chemotherapy-induced neuropathic pain, pretreatment with the LPA1/3 antagonist Ki16425 prevented mechanical allodynia, a key symptom of neuropathic pain. mdpi.com Furthermore, knockout mice lacking the LPA1 receptor also showed a significant reduction in paclitaxel-induced mechanical allodynia and nerve demyelination, underscoring the critical role of this receptor in the pathology of neuropathic pain. mdpi.com The mechanism appears to involve the prevention of demyelination in dorsal root ganglia, a process initiated by LPA. mdpi.com The LPA1 receptor is also implicated in neuropathic pain following ischemic events. nih.gov Blockade of LPA1 signaling has been shown to reduce joint damage and neuropathic pain in rat models of arthritis. frontiersin.org

A summary of key preclinical findings is presented below:

ModelAntagonistKey Findings
Chemotherapy-Induced Neuropathic Pain (Mouse)Ki16425Prevented mechanical allodynia. mdpi.com
Lpar1-null Mice (Chemotherapy-Induced)-Reduced mechanical allodynia and nerve demyelination. mdpi.com
Sciatic Nerve Ligation (Mouse)VPC 32183-SImproved symptomatology. mdpi.com
Arthritis Model (Rat)Ki16425Blocked demyelination and damage to joint afferents. frontiersin.org
Arthritis Model (Mouse)LA-01Blocked inflammatory mediators and bone destruction. frontiersin.org

Therapeutic Potential in Experimental Autoimmune Encephalomyelitis (EAE), a Model for Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used preclinical model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system. The LPA1 receptor has emerged as a significant contributor to the pathogenesis of EAE. biorxiv.org

Studies utilizing both genetic and pharmacological approaches have highlighted the therapeutic potential of targeting the LPA1 receptor in EAE. Genetic knockout of the LPA1 gene in mice subjected to EAE resulted in improved clinical outcomes and reduced demyelination. biorxiv.orgresearchgate.net Similarly, treatment with the selective LPA1 antagonist AM095 demonstrated a trend towards improved clinical scores and a reduction in the levels of inflammatory mediators. biorxiv.orgresearchgate.net Another LPA1/LPA3 antagonist, VPC32183, has also been shown to ameliorate clinical symptoms in EAE mice. biorxiv.org

The mechanism underlying the beneficial effects of LPA1 antagonism in EAE appears to be multifactorial. LPA1 is expressed on various immune cells, including macrophages, and its activation can induce a pro-inflammatory response. nih.gov Lack of LPA1 activity leads to a milder clinical course of EAE, and its expression in peripheral blood mononuclear cells correlates with disease severity in the animal model. nih.gov Furthermore, LPA1 signaling may facilitate the infiltration of immune cells into the central nervous system. biorxiv.org

Mitigation of Fetal Hypoxia-Induced Central Nervous System Dysregulation

Fetal hypoxia, a significant risk factor for a range of neurodevelopmental disorders, can cause stereotyped disruptions in the developing cerebral cortex. nih.gov Research has identified a critical role for LPA1 receptor signaling in mediating these detrimental effects. nih.govnih.gov

In preclinical models, fetal hypoxia was found to induce a cascade of events in neural progenitor cells, including the disruption of N-cadherin, displacement of mitotic cells, and impaired neuronal migration. nih.gov Crucially, both genetic deletion of the LPA1 receptor and pharmacological inhibition with an LPA1 antagonist were able to prevent these hypoxia-induced abnormalities. nih.gov The underlying mechanism involves the overactivation of LPA1 due to the selective inhibition of G protein-coupled receptor kinase 2 (GRK2) under hypoxic conditions. nih.gov These findings suggest that targeting the LPA1 receptor could be a promising therapeutic strategy to mitigate the adverse neurological consequences of fetal hypoxia. nih.govscripps.edu

Oncological Contexts

The LPA1 receptor has been increasingly implicated in various aspects of cancer progression, making it an attractive target for oncological therapies.

Inhibition of Tumor Cell Motility and Invasion in Preclinical Cancer Models

A hallmark of cancer metastasis is the increased motility and invasion of tumor cells. Numerous studies have demonstrated that LPA1 signaling promotes these processes in a variety of cancer types, including breast, ovarian, pancreatic, and brain cancers. biomolther.orgnih.govnih.govnih.gov

In vitro and in vivo studies have consistently shown that antagonists of the LPA1 receptor can effectively inhibit tumor cell migration and invasion. For example, the LPA1/3 antagonist Ki16425 has been shown to inhibit the migration and invasion of pancreatic cancer cells. nih.gov Similarly, the LPA1 inhibitor Debio-0719 was found to inhibit the motility of 4T1 breast cancer cells. oup.com The pan-LPAR antagonist BrP-LPA has also demonstrated efficacy in reducing the migration and invasion of breast cancer cells. aacrjournals.org

The mechanisms by which LPA1 antagonists inhibit cell motility are multifaceted and include the inhibition of signaling pathways such as Rho/ROCK and MEK/ERK, as well as the reduction of matrix metalloproteinase accumulation. biomolther.orgnih.gov In pancreatic cancer, LPA1 knockdown inhibited the motile and invasive activities of cancer cells. researchgate.net

A summary of LPA1's role in tumor cell motility and invasion across different cancer types is provided below:

Cancer TypeKey Findings
Breast CancerOverexpression of LPA1 induces an invasive phenotype. nih.gov LPA1-mediated signaling stimulates tumor cell adhesion, motility, and invasion. oup.com
Pancreatic CancerLPA1 is implicated in cell motility and invasive activities. nih.gov LPA1 knockdown inhibits cell motility and invasion. researchgate.net
Hepatocellular CarcinomaLPA-LPA1 signaling enhances cancer invasion via MMP-9 expression. nih.gov
Ovarian CancerHigh LPA1 expression correlates with high proliferation, invasion, and migration. nih.gov
GlioblastomaLPA signaling promotes glioma invasion. biomolther.org

Role in Modulating Tumor Radiosensitivity

Emerging evidence suggests that targeting the LPA1 receptor can enhance the efficacy of radiation therapy. In vitro studies have shown that LPA1/3 antagonists can increase the radiosensitivity of tumor cells. biomolther.org The pan-LPAR antagonist BrP-LPA has been shown to sensitize glioma cells to radiation. plos.org

The mechanism appears to involve the disruption of tumor vasculature. Knockdown of LPA1 and LPA3, but not LPA2, in endothelial cells abrogated tubule formation, suggesting that these receptors are key targets for the radiosensitizing effects of LPA receptor antagonists. plos.org Inhibition of autotaxin, the enzyme that produces LPA, has also been shown to reduce the activity of the pro-survival protein Akt in irradiated glioblastoma cells, further supporting the role of the LPA-LPA1 axis in radioresistance. frontiersin.org

Vascular Pathologies

The influence of LPA1 receptor signaling extends to the vasculature, where it plays a role in pathological processes. Activation of the LPA1 receptor can contribute to intimal hyperplasia in response to vascular injury and induce vasoconstriction. ersnet.org In models of systemic sclerosis, a disease characterized by vasculopathy, LPA1 inhibitors are being investigated for their potential to ameliorate these vascular complications. biomolther.org Furthermore, in prostate cancer models, pharmacological antagonism of the LPA1 receptor significantly reduced tumoral lymphatic vessel density and nodal metastasis, highlighting its role in tumor-associated lymphangiogenesis. nih.gov The ATX-LPA-LPAR signaling axis is also implicated in driving various cellular processes in blood and vascular cells that contribute to the development of cardiovascular diseases like atherosclerosis. bohrium.com

Reduction of Neointima Formation Post-Vascular Injury

Following vascular injury, the formation of a neointima, a new layer of tissue within the artery wall, is a critical process in the development of atherosclerosis and restenosis. nih.gov Studies have demonstrated that LPA receptors, specifically LPA1 and LPA3, play a crucial role in the development of this neointimal hyperplasia. ahajournals.org These receptors are found predominantly in the medial smooth muscle cells of carotid arteries. ahajournals.org

In a key preclinical study using hyperlipidemic apolipoprotein E-deficient mice that underwent wire-induced carotid artery injury, the administration of an LPA1/3 receptor antagonist, Ki16425, resulted in a profound reduction in neointima formation. ahajournals.orgahajournals.org The research found that treatment with this antagonist led to a 71% inhibition of neointimal growth four weeks after the initial injury. ahajournals.orgresearchgate.net This significant decrease was attributed to a lower accumulation of both smooth muscle cells (SMCs) and macrophages within the neointima. ahajournals.orgahajournals.org These findings highlight the direct involvement of the LPA1 receptor pathway in the pathological vascular remodeling that occurs after injury. nih.goversnet.org

Impact on Smooth Muscle Progenitor Cell Recruitment and Atherogenic Monocyte Accumulation

The mechanism by which LPA1 receptor antagonism reduces neointima formation involves the disruption of key cellular recruitment processes. ahajournals.org The chemokine CXCL12 and its receptor CXCR4 are known to direct the migration of smooth muscle progenitor cells (SPCs) to sites of vascular injury, contributing to neointimal buildup. ahajournals.orgahajournals.org

Research demonstrated that the LPA1/3 antagonist Ki16425 effectively interferes with this process. ahajournals.org Treatment with the antagonist inhibited several critical steps:

It suppressed the expression of hypoxia-inducible factor-1α (HIF-1α) and CXCL12 within the neointima. ahajournals.orgahajournals.org

It blocked the injury-induced mobilization of peripheral stem cell antigen-1 positive (Sca-1+)/Lin- SPCs from the bone marrow into circulation. ahajournals.orgresearchgate.net

It prevented the subsequent recruitment of these Sca-1+ SPCs to the developing neointima. ahajournals.orgresearchgate.net

Furthermore, the antagonist significantly impacted the accumulation of atherogenic monocytes. The observed reduction in neointimal size was associated with a diminished macrophage content. ahajournals.orgahajournals.org LPA signaling is understood to play a direct role in recruiting atherogenic monocytes to the vessel wall. ahajournals.orgscripps.edu Studies have shown that blocking LPA1 and LPA3 receptors can decrease the arrest of leukocytes in arteries, a crucial early event in the formation of atherosclerotic plaques. scripps.edu

Research Findings on LPA1/3 Antagonist (Ki16425) Effects

ParameterObservationSource
Neointima Formation Inhibited by 71% post-vascular injury. ahajournals.org, ahajournals.org
Neointimal Smooth Muscle Cell (SMC) Content Significantly reduced. ahajournals.org, ahajournals.org
Neointimal Macrophage Content Significantly reduced. ahajournals.org, ahajournals.org
Smooth Muscle Progenitor Cell (SPC) Mobilization Inhibited mobilization of Sca-1+/Lin- SPCs. researchgate.net, ahajournals.org
SPC Recruitment Inhibited neointimal recruitment of Sca-1+ SMCs. researchgate.net, ahajournals.org
CXCL12 Expression Reduced in the neointima. ahajournals.org, ahajournals.org
HIF-1α Expression Reduced in the neointima. ahajournals.org

Mechanistic Insights from Preclinical Disease Model Studies with Lpa1 Receptor Antagonist 1

Attenuation of Inflammatory Cell Infiltration and Cytokine Release

LPA1 receptor antagonist 1 has demonstrated the ability to reduce the infiltration of inflammatory cells and the release of pro-inflammatory cytokines in various preclinical models. The signaling of lysophosphatidic acid (LPA) through its receptor, LPA1, is implicated in driving both pro-inflammatory and pro-fibrotic responses. nih.gov In models of lung injury, antagonism of LPA1 has been shown to decrease the inflammatory response. For instance, in a mouse model of bleomycin-induced lung fibrosis, treatment with an LPA1 receptor antagonist, AM966, led to a reduction in inflammation. nih.gov This was evidenced by decreased concentrations of several pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). nih.gov

The anti-inflammatory effects of LPA1 antagonism are not limited to the lungs. In a mouse model of peritoneal sepsis, the LPA1 antagonist ki16425 (B1673634) was found to suppress cytokine responses and inflammation. nih.gov This effect is thought to be mediated by the blunting of downstream signaling through the LPA1-CD14-TLR4 receptor complex. nih.gov Furthermore, studies have shown that LPA1 antagonism can reduce inflammatory cytokine signaling in response to lipopolysaccharide (LPS) exposure in the lungs. nih.gov The activation of the LPA1 receptor is known to increase the activity of key inflammatory players such as NF-κB and c-jun N-terminal kinase, and also elevates the expression of chemoattractants and pro-inflammatory cytokines like interleukin-6 (IL-6), IL-8, CXCL1, CXCL8, C-C motif chemokine ligand 2 (CCL2), and CCL3. ersnet.org By blocking this receptor, this compound can effectively dampen these inflammatory cascades.

In the context of neuroinflammation, LPA1 antagonism has also shown promise. In a mouse model of demyelination, LPA1 antagonism was found to modulate the upregulation of cytokines and chemokines in the central nervous system (CNS), which is associated with the infiltration of peripheral immune cells. contineum-tx.com Preclinical studies have also indicated that LPA can induce histamine (B1213489) release from mast cells, contributing to inflammatory responses like plasma exudation. nih.gov This effect is mediated through LPA receptors, including LPA1, and can be inhibited by an LPA1/LPA3-receptor antagonist. nih.gov

The table below summarizes the observed effects of this compound on inflammatory markers in various preclinical models.

ModelAntagonistObserved Effect
Bleomycin-induced lung fibrosis (mouse)AM966Decreased concentrations of pro-inflammatory cytokines in BALF. nih.gov
Peritoneal sepsis (mouse)ki16425Suppressed cytokine responses and inflammation. nih.gov
LPS-induced lung injury (mouse)ki16425Reduced inflammatory cytokine signaling. nih.gov
Demyelination (mouse)Not specifiedModulated upregulation of cytokines and chemokines in the CNS. contineum-tx.com
LPA-induced plasma exudation (mouse)DGPP (LPA1/LPA3 antagonist)Inhibited plasma exudation and histamine release from mast cells. nih.gov

Reduction of Fibroblast Recruitment and Activation

A key mechanism through which this compound exerts its anti-fibrotic effects is by inhibiting the recruitment and activation of fibroblasts. Fibroblasts are central to the development of fibrosis, as their activation leads to excessive deposition of extracellular matrix (ECM). sciopen.com The LPA-LPA1 signaling pathway plays a crucial role in this process by promoting fibroblast migration, proliferation, and survival. atsjournals.orgnih.gov

In preclinical models of pulmonary fibrosis, LPA1 receptor null mice were protected from bleomycin-induced lung fibrosis due to a reduction in fibroblast recruitment. nih.gov Pharmacological antagonism of LPA1 with compounds like AM966 has been shown to inhibit the chemotaxis of human lung fibroblasts in vitro. nih.gov Another novel LPA1 receptor antagonist, UD-009, also demonstrated strong inhibitory activity against LPA-induced fibroblast proliferation and migration. atsjournals.org Furthermore, a formulation of lipid nanoparticles derived from the LPA1 antagonist AM966, when used to deliver A20 mRNA to primary mouse lung fibroblasts, inhibited fibroblast migration. sciopen.com

The activation of fibroblasts, characterized by their differentiation into myofibroblasts, is another critical step in fibrogenesis. LPA1 signaling promotes this process. nih.gov In a mouse model of scleroderma, genetic deletion of LPA1 abrogated the bleomycin-induced increase in dermal myofibroblasts. nih.gov Similarly, the LPA1 antagonist UD-009 was found to inhibit LPA-induced α-SMA mRNA expression, a marker of myofibroblast differentiation. atsjournals.org

Studies in renal fibrosis models have further elucidated the role of LPA1 in fibroblast activation. In a model of unilateral ureteral obstruction, LPA1 deficiency attenuated the accumulation of fibroblasts and myofibroblasts. nih.gov Interestingly, this study revealed that LPA-LPA1 signaling in tubular epithelial cells induces the expression of connective tissue growth factor (CTGF), which in turn drives fibroblast proliferation and myofibroblast differentiation in a paracrine manner. nih.gov A similar mechanism was observed in a peritoneal fibrosis model, where LPA1 activation on mesothelial cells induced CTGF expression, leading to fibroblast proliferation. scripps.edunih.gov

The table below summarizes the effects of this compound on fibroblast activity in different preclinical settings.

Model/SystemAntagonist/MethodObserved Effect on Fibroblasts
Human lung fibroblasts (in vitro)AM966Inhibited LPA-induced chemotaxis. nih.gov
Human lung fibroblasts (in vitro)UD-009Inhibited LPA-induced proliferation, migration, and α-SMA expression. atsjournals.org
Primary mouse lung fibroblasts (in vitro)AM966-derived LNPs with A20 mRNAInhibited migration. sciopen.com
Bleomycin-induced dermal fibrosis (mouse)Genetic deletion of LPA1Abrogated increase in myofibroblasts. nih.gov
Unilateral ureteral obstruction (mouse)LPA1 deficiencyAttenuated accumulation of fibroblasts and myofibroblasts. nih.gov
Peritoneal fibrosis (mouse)Genetic deletion or pharmacological antagonism of LPA1Attenuated fibroblast proliferation. scripps.edunih.gov

Modulation of Extracellular Matrix Deposition and Remodeling

This compound has been shown to modulate the deposition and remodeling of the extracellular matrix (ECM), a hallmark of fibrotic diseases. nih.gov The excessive accumulation of ECM components, particularly collagen, leads to tissue scarring and organ dysfunction. nih.gov The LPA-LPA1 signaling pathway is a significant contributor to this process. nih.gov

In preclinical studies, LPA1 antagonism has demonstrated a direct anti-fibrotic effect by reducing collagen deposition. In a mouse model of bleomycin-induced lung fibrosis, treatment with the LPA1 antagonist AM966 significantly reduced lung fibrosis. nih.gov Similarly, another antagonist, UD-009, also reduced collagen accumulation in the same model. atsjournals.org A study using a "Scar-in-a-Jar" in vitro model with human lung-derived fibroblasts showed that LPA stimulates collagen synthesis in a manner that is completely inhibited by an LPA1 antagonist. nih.gov This suggests a direct, LPA1-dependent fibrogenic effect of LPA. nih.gov

The composition of the ECM produced in response to different fibrotic stimuli can vary. Research has shown that LPA-induced fibrogenesis results in a different ECM profile compared to that induced by TGF-β1. ersnet.org Notably, LPA stimulation leads to a significant increase in type VI collagen, which is markedly elevated in the lungs of patients with idiopathic pulmonary fibrosis (IPF). ersnet.org The LPA-induced effects on ECM production were dose-dependently reduced by an LPA1 antagonist. ersnet.org

In a mouse model of peritoneal fibrosis, both genetic deletion and pharmacological antagonism of LPA1 protected against increases in peritoneal collagen content. scripps.edunih.gov This protection was linked to the inhibition of fibroblast proliferation driven by LPA1-mediated CTGF expression. scripps.edunih.gov Furthermore, in a renal fibrosis model, LPA1 antagonism reduced renal expression of the profibrotic cytokine connective tissue growth factor (CTGF), which is known to stimulate fibroblast proliferation and ECM production. nih.gov

The table below summarizes the impact of this compound on ECM deposition and remodeling in various preclinical models.

Model/SystemAntagonist/MethodObserved Effect on ECM
Bleomycin-induced lung fibrosis (mouse)AM966Reduced lung fibrosis. nih.gov
Bleomycin-induced lung fibrosis (mouse)UD-009Reduced collagen accumulation. atsjournals.org
Human lung fibroblasts ("Scar-in-a-Jar")LPA1 antagonist (BMS-986020)Inhibited LPA-stimulated collagen synthesis. nih.gov
Human lung fibroblasts (in vitro)iLPA1 (LPA1 antagonist)Dose-dependently reduced LPA-induced ECM production. ersnet.org
Peritoneal fibrosis (mouse)Genetic deletion or pharmacological antagonism of LPA1Blunted increases in peritoneal collagen. scripps.edunih.gov
Renal fibrosis (mouse)Ki16425Reduced renal expression of CTGF. nih.gov

Correlation between Pharmacological LPA1 Antagonism and Genetic LPA1 Deficiency Phenotypes

A strong correlation has been observed between the effects of pharmacological LPA1 antagonism and the phenotypes of genetic LPA1 deficiency in various preclinical models of fibrosis. This correlation provides compelling evidence for the specificity of LPA1 antagonists and validates LPA1 as a key therapeutic target.

In a mouse model of scleroderma, which involves dermal fibrosis, genetic deletion of the LPA1 receptor resulted in marked resistance to bleomycin-induced increases in dermal thickness and collagen content. nih.gov This protective phenotype was replicated by the pharmacological antagonism of LPA1 with the selective inhibitor AM095, which significantly attenuated dermal fibrosis. nih.gov In contrast, genetic deletion of the LPA2 receptor did not offer protection, highlighting the specific role of LPA1 in this fibrotic process. nih.gov

Similar findings have been reported in models of lung fibrosis. LPA1 receptor null mice were protected from bleomycin-induced lung fibrosis, showing reduced fibroblast recruitment and vascular leakage. nih.gov These effects were mirrored by treatment with the orally active LPA1 receptor antagonist AM966, which inhibited lung fibrosis in the same model. nih.gov

In the context of peritoneal fibrosis, genetic deletion of LPA1 protected mice from increases in peritoneal collagen and fibroblast proliferation. scripps.edunih.gov Pharmacological antagonism of LPA1 recapitulated these protective effects, further strengthening the link between LPA1 signaling and the development of fibrosis in this model. scripps.edunih.gov

Studies in renal fibrosis have also demonstrated this correlation. Tubulointerstitial fibrosis was significantly attenuated in LPA1 knockout mice following unilateral ureteral obstruction. scripps.edu Treatment of wild-type mice with the LPA1 antagonist Ki16425 produced a similar reduction in fibrosis. scripps.edu

The table below provides a comparative summary of the effects of genetic LPA1 deficiency and pharmacological LPA1 antagonism in different preclinical models.

Disease ModelGenetic LPA1 Deficiency EffectPharmacological LPA1 Antagonism Effect
Scleroderma (dermal fibrosis)Marked resistance to increased dermal thickness and collagen content. nih.govSignificant attenuation of dermal fibrosis with AM095. nih.gov
Pulmonary FibrosisProtection from fibrosis, reduced fibroblast recruitment and vascular leak. nih.govInhibition of lung fibrosis with AM966. nih.gov
Peritoneal FibrosisProtection from increased peritoneal collagen and fibroblast proliferation. scripps.edunih.govAttenuation of fibrosis and fibroblast proliferation. scripps.edunih.gov
Renal FibrosisSignificant attenuation of tubulointerstitial fibrosis. scripps.eduSimilar reduction in fibrosis with Ki16425. scripps.edu

Inhibition of LPA-Mediated Histamine Release as a Pharmacodynamic Marker

The inhibition of lysophosphatidic acid (LPA)-mediated histamine release has been established as a valuable pharmacodynamic (PD) marker to assess the in vivo target engagement of LPA1 receptor antagonists. structuretx.com This assay provides a quantitative measure of the antagonist's ability to block LPA1 signaling in a living organism.

Preclinical studies have shown that subcutaneous administration of LPA in mice induces plasma exudation, an inflammatory response that is mediated by the release of histamine from mast cells. nih.gov This histamine release is dependent on LPA receptors, including LPA1. nih.gov The LPA-induced plasma exudation can be inhibited by an LPA1/LPA3-receptor antagonist, demonstrating the involvement of this signaling pathway. nih.gov

This biological response has been developed into a robust in vivo model to evaluate the potency and target engagement of novel LPA1 antagonists. In this model, the antagonist is administered to mice prior to an LPA challenge, and the subsequent release of histamine into the bloodstream is measured. google.com The dose of the antagonist required to achieve a 50% inhibition of blood histamine release (ED50) can be calculated, providing a quantitative measure of its in vivo efficacy. google.com

For example, two lead compounds, LTSE A and LTSE B, were evaluated in a mouse model of LPA-mediated histamine release. structuretx.com They were found to inhibit this response with IC80 values (the concentration required for 80% inhibition) corresponding to plasma concentrations of 1.1 nM and 2.1 nM, respectively, demonstrating their potent in vivo activity. structuretx.com This target engagement model, based on LPA-induced vascular leakage via histamine release, is considered a validated model for the LPA-LPA1 receptor axis. acs.org

The table below summarizes the use of the LPA-mediated histamine release model for evaluating LPA1 receptor antagonists.

Compound(s)ModelMeasurementFinding
DGPP (LPA1/LPA3 antagonist)LPA-induced plasma exudation (mouse)Plasma exudation, histamine release from peritoneal mast cellsInhibited LPA-induced plasma exudation and histamine release. nih.gov
LTSE A and LTSE BLPA-mediated histamine release (mouse)IC80 for inhibition of histamine releaseDemonstrated potent in vivo activity with IC80 values of 1.1 nM and 2.1 nM, respectively. structuretx.com
General LPA1 antagonistsMouse dermal vascular leak assayInhibition of blood histamine release (ED50)Provides a quantitative measure of in vivo target engagement. google.com

Perspectives and Future Directions in Lpa1 Receptor Antagonist Research

Exploring Novel Therapeutic Indications for LPA1 Receptor Antagonist 1

While the primary therapeutic target for LPA1 antagonists has been idiopathic pulmonary fibrosis, ongoing research is uncovering the potential of this compound in other areas, most notably in oncology. Overactivation of the LPA-LPA receptor axis is implicated in several pathologies, including cancer. nih.gov

A significant area of investigation is high-grade serous ovarian cancer (HGSC), where lysophosphatidic acid (LPA) accumulates in the ascitic fluid and is associated with poor survival outcomes. thno.org Research using patient-derived HGSC cells has demonstrated that LPA1 is a key mediator of LPA-induced signaling. thno.org In a comprehensive study, this compound (Ro 6842262) was used to probe the transcriptional and signaling networks regulated by LPA. The study revealed that this antagonist selectively inhibited a majority of LPA-upregulated phosphoproteins, confirming a dominant role for LPA1 in mediating pro-pathogenic signaling in these cancer cells. thno.org For example, the antagonist effectively blocked LPA-triggered phosphorylation of key signaling proteins like AKT, LIMK2, and MLC2, which are involved in cell survival and migration. thno.org

Another novel application was observed in a mammosphere generation assay using mouse mammary epithelial cells. bio-techne.com In this 3D culture model, which mimics aspects of tumor formation, this compound was effective in partially ameliorating the LPA-induced suppression of mammosphere formation, suggesting a potential role in breast cancer research. bio-techne.com These findings highlight the expanding therapeutic potential of selective LPA1 antagonism beyond fibrotic diseases and into the complex signaling networks that drive cancer progression. thno.orgbio-techne.com

Advanced Methodologies for Preclinical Efficacy Assessment

The evaluation of this compound is benefiting from sophisticated preclinical models that offer deeper insights than traditional assays. These advanced methodologies are crucial for understanding the compound's mechanism of action and predicting its clinical efficacy.

Transcriptional and Phosphoproteomic Profiling: In the context of ovarian cancer, advanced techniques such as RNA-sequencing and mass spectrometry-based phosphoproteomics have been employed on patient-derived HGSC cells. thno.orgnih.gov These analyses provided an unbiased, system-wide view of the signaling pathways modulated by this compound. thno.org The phosphoproteomic study identified over 1,100 LPA-regulated phosphorylation sites, with the majority of upregulated sites being selectively inhibited by this compound, underscoring its specific mechanism of action. thno.orgnih.gov

Organoid and 3D Culture Models: The use of three-dimensional (3D) cell culture systems, such as the mammosphere assay for mammary epithelial cells, represents a move toward more physiologically relevant preclinical models. bio-techne.com These models better replicate the complex cell-cell and cell-matrix interactions of in vivo tissues. The ability of this compound to modulate cell behavior in such a system provides stronger evidence of its potential efficacy. bio-techne.com

Label-Free Whole-Cell Assays: Dynamic Mass Redistribution (DMR) is an advanced, label-free technology that provides a holistic view of cellular responses following receptor activation. nih.gov A study utilizing DMR assays characterized this compound and found it behaved as an inverse agonist, actively reducing the baseline signal of the LPA1 receptor in transfected CHO cells. nih.govresearchgate.net This contrasts with results from traditional calcium mobilization assays, where it acts as a neutral antagonist. nih.gov This DMR methodology allows for a more nuanced pharmacological characterization, revealing subtle but important differences in how the antagonist functions at the cellular level. nih.gov

Investigation of Combination Therapeutic Strategies

The complexity of signaling pathways in diseases like cancer often necessitates combination therapies. Research into this compound is beginning to explore this paradigm. The detailed study on ovarian cancer cells investigated the interplay between LPA1 and LPA2 receptors. thno.org Cells were treated with this compound (Ro 6842262) and a selective LPAR2 antagonist (H2L5186303). thno.orgnih.gov

The results showed that while this compound inhibited the majority of upregulated phosphorylation events, a significant portion of signaling targets were affected by both the LPA1 and LPA2 antagonists. thno.org This suggests that both receptors cooperate to drive the full spectrum of LPA-induced signaling in these cells. For a subset of signaling proteins, inhibition was only achieved with one of the antagonists, indicating distinct roles as well. thno.org This research provides a strong rationale for developing combination therapies targeting both LPA1 and LPA2 to more effectively shut down pathological signaling in specific cancers. thno.org

Unraveling Subtle Differences in Antagonist Binding Mechanisms and Functional Selectivity

This compound (Ro 6842262) is defined by its high potency and selectivity. It has an IC50 of 25 nM for the LPA1 receptor and exhibits over 1,200-fold selectivity against the LPA3 receptor, which is a significant improvement over less selective compounds like Ki16425 (B1673634). tocris.comrndsystems.com

Recent pharmacological studies have uncovered subtle but critical aspects of its functional activity. Using DMR assays, researchers demonstrated that this compound acts as an inverse agonist , meaning it can suppress the constitutive, baseline activity of the LPA1 receptor even in the absence of its natural ligand, LPA. nih.govresearchgate.net This is a distinct feature not observable in standard calcium flux assays, where it behaves as a neutral antagonist (blocking the receptor without affecting its baseline activity). nih.govresearchgate.net This property of inverse agonism could be therapeutically advantageous in diseases where the LPA1 receptor is overexpressed and exhibits high basal activity.

The table below summarizes the comparative pharmacology of this compound against other known antagonists in different assay formats, highlighting its distinct profile.

CompoundAssay TypeTargetPotency / ActivitySelectivityReference
This compound (Ro 6842262) Calcium MobilizationLPA1pA2 ≈ 8.4>30-fold vs LPA2 nih.gov
This compound (Ro 6842262) DMRLPA1pEC50 ≈ 7.5 (Inverse Agonist)--- nih.gov
This compound (Ro 6842262) GeneralLPA1IC50 = 25 nM>1,200-fold vs LPA3 tocris.comrndsystems.com
Ki 16425Calcium MobilizationLPA1pA2 ≈ 7.5~10-fold vs LPA2 nih.gov
Ki 16425DMRLPA1pEC50 ≈ 7.2 (Inverse Agonist)--- nih.gov
BMS-986020Calcium MobilizationLPA1pA2 ≈ 8.0~10-fold vs LPA2 nih.gov
BMS-986020DMRLPA1pEC50 ≈ 7.1 (Inverse Agonist)--- nih.gov

This functional selectivity, combined with its high affinity, distinguishes this compound from other research compounds and positions it as a precise tool for studying LPA1 signaling and as a candidate for further therapeutic development. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the selectivity of LPA1 receptor antagonist 1 for LPA1 over other LPA receptor subtypes (e.g., LPA2, LPA3)?

  • Methodology : Use competitive binding assays with recombinant cell lines expressing individual LPA receptors (LPA1–6). Measure IC50 values against LPA-induced calcium mobilization or GTPγS binding. For example, this compound shows negligible inhibition of LPA3 at high concentrations (IC50 > 10 μM) compared to LPA1 (IC50 = 25 nM) .
  • Validation : Cross-validate selectivity using radioligand displacement assays (e.g., [³H]-LPA) and functional assays (e.g., β-arrestin recruitment) to rule off-target effects .

Q. What in vitro assays are recommended to assess the functional activity of this compound in fibrosis models?

  • Approach :

Cell proliferation assays : Measure inhibition of LPA-induced proliferation in normal human lung fibroblasts (NHLFs) using BrdU incorporation .

Collagen contraction assays : Quantify reduced collagen gel contraction in NHLFs treated with LPA1 antagonist 1 .

Receptor internalization studies : Use confocal microscopy with fluorescently tagged LPA1 to visualize antagonist-induced receptor trafficking .

Q. How should researchers standardize dosing in preclinical rodent models of pulmonary fibrosis?

  • Protocol :

  • Induction : Use bleomycin or TGF-β-induced lung fibrosis models.
  • Dosing : Administer LPA1 antagonist 1 orally at 10–30 mg/kg/day, based on pharmacokinetic (PK) studies showing sustained plasma concentrations above IC90 .
  • Endpoint analysis : Histopathological scoring of lung collagen deposition (e.g., Masson’s trichrome) and hydroxyproline quantification .

Advanced Research Questions

Q. How can structural modifications of LPA1 antagonists mitigate hepatotoxicity observed in preclinical studies?

  • Strategies :

  • Scaffold hopping : Replace lipophilic groups (e.g., cyclopropane carboxylic acid in BMS-986020) with polar oxycyclohexyl moieties to reduce hepatic transporter inhibition (e.g., BMS-986278) .
  • Metabolic profiling : Use human hepatocyte assays to identify and eliminate metabolites linked to toxicity (e.g., reactive acyl glucuronides) .
    • Case study : BMS-986278 showed reduced hepatotoxicity compared to BMS-986020 due to lower cLogP (2.5 vs. 4.1) and improved solubility .

Q. What experimental designs reconcile conflicting data on LPA1 antagonist efficacy across fibrosis models?

  • Resolution tactics :

Model stratification : Compare outcomes in acute (bleomycin) vs. chronic (TGF-β transgenic) fibrosis models, as LPA1 signaling may dominate in early-stage fibrosis .

Biomarker integration : Measure LPA levels in bronchoalveolar lavage fluid (BALF) to correlate target engagement with efficacy .

Species-specific analysis : Use humanized LPA1 transgenic mice to address interspecies variability in receptor signaling .

Q. How can computational methods optimize LPA1 antagonist binding kinetics?

  • Approach :

  • Molecular dynamics (MD) simulations : Analyze antagonist-LPA1 binding using X-ray crystal structures (e.g., PDB 7SV9) to identify critical interactions (e.g., hydrogen bonding with Arg3.28) .
  • Free energy perturbation (FEP) : Predict binding affinity changes for analogs with modified substituents (e.g., cyclopropane vs. cyclohexyl groups) .
    • Validation : Pair computational predictions with surface plasmon resonance (SPR) to measure on/off rates (e.g., slow-binding kinetics of ONO-0300302) .

Q. What strategies address the translational gap between preclinical efficacy and clinical outcomes for LPA1 antagonists?

  • Recommendations :

PK/PD modeling : Link plasma exposure to target coverage in human lung tissue using physiologically based pharmacokinetic (PBPK) models .

Biomarker-driven trials : Incorporate BALF LPA levels or serum procollagen III N-terminal peptide (PIIINP) as pharmacodynamic markers in phase 1/2 studies .

Patient stratification : Enrich trials for IPF patients with elevated LPA1 expression in lung biopsies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting hepatotoxicity data between BMS-986020 and BMS-986278?

  • Analysis :

  • Mechanistic studies : BMS-986020 inhibits hepatic transporters (e.g., OATP1B1) and forms toxic metabolites, while BMS-986278’s oxycyclohexyl group reduces transporter affinity .
  • Species sensitivity : Rat models overpredict hepatotoxicity due to higher basal transporter activity; use cynomolgus monkeys for human-relevant toxicity profiling .

Methodological Resources

  • Key assays : GTPγS binding (LPA1 CHO membranes) , β-arrestin recruitment (PathHunter®) .
  • Models : Bleomycin-induced pulmonary fibrosis (C57BL/6 mice) , NHLF collagen contraction .
  • Tools : MD simulations (GROMACS) , PBPK modeling (GastroPlus®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.